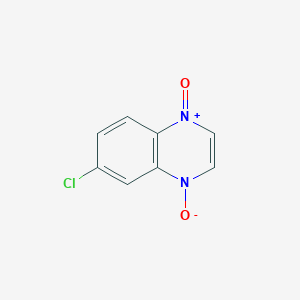
Quinoxaline, 6-chloro-, 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 6-chloro-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The presence of the N-oxide groups in the structure enhances their reactivity and biological properties, making them valuable in various pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 6-chloro-, 1,4-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of 6-chloroquinoxaline with hydrogen peroxide in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired 1,4-dioxide product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
化学反应分析
Types of Reactions
Quinoxaline, 6-chloro-, 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the N-oxide groups, which enhance the compound’s reactivity .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be employed to reduce the N-oxide groups.
Substitution: Chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include 2-chloroquinoxaline 1-oxide and 6-chloro-2,3-dihydroxyquinoxaline, depending on the specific reaction conditions and reagents used .
科学研究应用
Quinoxaline, 6-chloro-, 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiparasitic activities, making it valuable in the development of new antimicrobial agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of tumor cells.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of quinoxaline, 6-chloro-, 1,4-dioxide involves its interaction with cellular targets, leading to the inhibition of essential biological processes. The N-oxide groups play a crucial role in its activity by facilitating the formation of reactive oxygen species (ROS), which can damage cellular components and inhibit the growth of microorganisms and cancer cells .
相似化合物的比较
Similar Compounds
Quinoxaline 1,4-dioxide: Shares similar biological activities but lacks the chloro substituent.
6-Chloroquinoxaline: Similar structure but without the N-oxide groups, resulting in different reactivity and biological properties.
2,3-Diphenylquinoxaline 1-oxide: Another derivative with distinct substituents that influence its chemical behavior.
Uniqueness
Quinoxaline, 6-chloro-, 1,4-dioxide is unique due to the presence of both the chloro substituent and the N-oxide groups. This combination enhances its reactivity and broadens its spectrum of biological activities, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
6639-80-1 |
|---|---|
分子式 |
C8H5ClN2O2 |
分子量 |
196.59 g/mol |
IUPAC 名称 |
6-chloro-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-2-7-8(5-6)11(13)4-3-10(7)12/h1-5H |
InChI 键 |
WNUHANLEJDTRNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N(C=C[N+]2=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



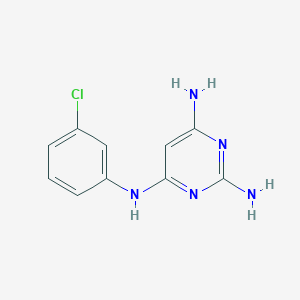
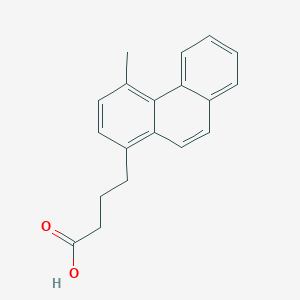
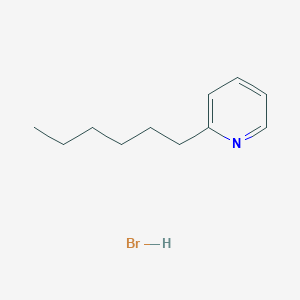


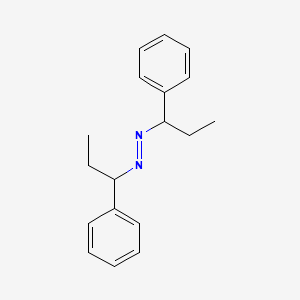
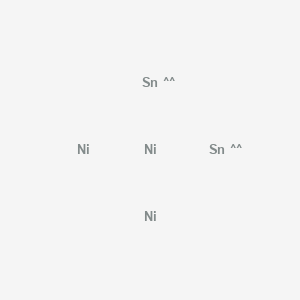
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
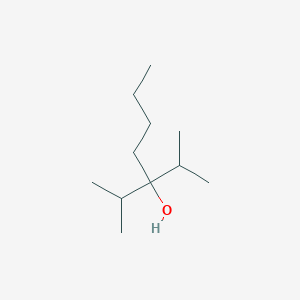
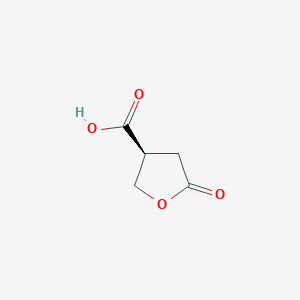
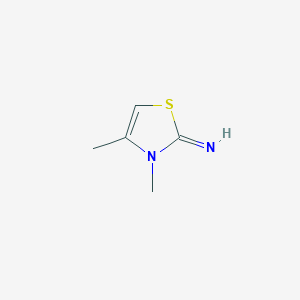
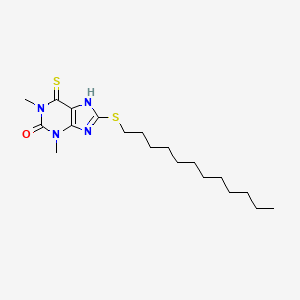
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
